molecular formula C19H16N2O3S B2966510 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide CAS No. 681158-44-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2966510
CAS No.: 681158-44-1
M. Wt: 352.41
InChI Key: CZWNZLHADRBNGA-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide is a complex organic compound that integrates a chromeno-thiazole moiety with an ethoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate chromone derivatives with thioamides under acidic or basic conditions to form the chromeno-thiazole core. Subsequent reactions with ethoxybenzoyl chloride in the presence of a base, such as triethylamine, yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methoxybenzamide
  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-chlorobenzamide
  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-fluorobenzamide

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-23-13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)24-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNZLHADRBNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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